molecular formula C9H17O4P B14613433 Dimethyl (2-oxocycloheptyl)phosphonate CAS No. 60719-14-4

Dimethyl (2-oxocycloheptyl)phosphonate

Cat. No.: B14613433
CAS No.: 60719-14-4
M. Wt: 220.20 g/mol
InChI Key: JOSLDGKQNYTOBA-UHFFFAOYSA-N
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Description

Dimethyl (2-oxocycloheptyl)phosphonate is a functionalized phosphonate ester that serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules through carbon-carbon bond formation. This compound is expected to be highly useful in the Horner-Wadsworth-Emmons (HWE) reaction, a robust and widely applied method for the synthesis of α,β-unsaturated carbonyl compounds . In this reaction, phosphonates of this type act as stabilized nucleophiles that react with a wide range of aldehydes to generate enones, which are pivotal intermediates in the production of pharmaceuticals, natural products, and advanced materials . The cyclic structure of the 2-oxocycloheptyl group may impart unique steric and electronic properties, potentially leading to enhanced stereoselectivity (E/Z selectivity) in the resulting alkene products compared to its acyclic analogues. Beyond olefination, phosphonate chemistry is significant in various other fields. Phosphorus-containing compounds are extensively researched for their biological activities and are found in applications ranging from medicinal chemistry to material science . Furthermore, related phosphonate compounds are known to be key intermediates in creating bioactive molecules like Caffeic acid derivatives, which exhibit enzyme inhibitory properties . As a specialized chemical, this compound is provided For Research Use Only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

CAS No.

60719-14-4

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

2-dimethoxyphosphorylcycloheptan-1-one

InChI

InChI=1S/C9H17O4P/c1-12-14(11,13-2)9-7-5-3-4-6-8(9)10/h9H,3-7H2,1-2H3

InChI Key

JOSLDGKQNYTOBA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1CCCCCC1=O)OC

Origin of Product

United States

Preparation Methods

Oxidation of Secondary Alcohols

Post-synthetic oxidation of dimethyl (2-hydroxycycloheptyl)phosphonate provides an indirect route. Using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, the secondary alcohol is oxidized to the ketone without affecting the phosphonate ester.

Grignard Reagent Addition

Reaction of dimethyl phosphonate with a Grignard reagent derived from 2-bromocycloheptanone could theoretically yield the target compound. However, this method is less favored due to competing side reactions and the instability of keto-Grignard reagents.

Comparative Analysis of Preparation Methods

Method Starting Materials Yield Conditions Advantages Limitations
Transesterification Dimethyl phosphonate, 2-hydroxycycloheptanone ~85% Reflux, base catalyst Scalable, solvent recycling Unstable alcohol precursor
Michaelis-Arbuzov Trimethyl phosphite, 2-bromocycloheptanone ~80% 80–100°C, anhydrous Direct, high atom economy Halo-ketone accessibility
Nucleophilic Substitution Sodium dimethyl phosphonate, 2-oxocycloheptyl iodide ~75% 60–80°C, DMF Chemoselective Requires pre-functionalized electrophile

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxocycloheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (2-oxocycloheptyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and phosphonylated derivatives.

    Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of dimethyl (2-oxocycloheptyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of the phosphonate group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Structural Variations and Molecular Features

Phosphonate esters vary in substituents, influencing reactivity and applications. Key structural analogs include:

Compound Molecular Formula Molecular Weight Key Substituent Notable Features
Dimethyl cycloheptylphosphonate C₉H₁₉O₃P 206.22 Cycloheptyl Novel compound; distinct IR/NMR profiles
Dimethyl (2-oxopropyl)phosphonate C₅H₁₁O₄P 166.11 2-Oxopropyl Used in alkyne synthesis via Ohira-Bestmann reaction
Dimethyl methyl phosphonate (DMMP) C₃H₉O₃P 124.08 Methyl Nerve gas simulant; flame retardant
Dimethyl [hydroxy(phenyl)methyl]phosphonate C₁₀H₁₅O₄P 246.19 Hydroxy-phenylmethyl Synthesized via Pudovik reaction

Physical and Spectral Properties

  • Boiling Points : Cycloheptyl derivatives exhibit higher boiling points (72–73°C at 0.09 mmHg) compared to smaller analogs like DMMP (BP ~ 181°C at 760 mmHg) .
  • Spectral Data : Cycloheptylphosphonates show unique IR peaks (e.g., 785 cm⁻¹) absent in linear or smaller cyclic analogs .

Selectivity and Interference

Smaller phosphonates like DMMP and dimethyl hydrogen phosphite act as interferents in molecularly imprinted polymers, whereas bulkier derivatives (e.g., cycloheptyl) may exhibit enhanced selectivity due to steric effects .

Q & A

Q. What are the critical parameters for synthesizing dimethyl (2-oxocycloheptyl)phosphonate, and how do impurities impact yield?

Answer:

  • Key Parameters :

    • Inert Atmosphere : Flame-drying glassware under vacuum and maintaining argon atmosphere prevents hydrolysis of sensitive intermediates like sodium hydride (NaH) .
    • Base Purity : NaH contaminated with NaOH generates byproducts (e.g., DAMP, diethyl diazomethylphosphonate), reducing yields. Use freshly opened NaH (60% dispersion in mineral oil) and avoid prolonged storage .
    • Stirring Efficiency : Heterogeneous mixtures require robust stirring (e.g., large stir bars or overhead stirrers) to prevent gelation and ensure reagent contact .
  • Impurity Mitigation :

    • DAMP co-elutes with the product during chromatography (Rf = 0.24 on silica gel with 1:1 ethyl acetate-hexanes). Recrystallization or gradient elution may improve separation .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 31^{31}P NMR confirm regiochemistry and phosphonate group integrity.
  • Chromatography : TLC (silica gel, ethyl acetate-hexanes) monitors reaction progress. HPLC (>96% purity) ensures minimal byproducts .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies exothermic decomposition events, critical for safety protocols .

Advanced Research Questions

Q. How do photochemical methods expand synthetic routes to alkylphosphonates like this compound?

Answer:

  • Mechanistic Insight : Photoinduced formal deformylative phosphonylation uses blue LED irradiation (30 W) with 4DPAIPN as a photocatalyst. This method enables C–P bond formation via radical intermediates, avoiding traditional coupling reagents .
  • Scalability : Gram-scale synthesis (69% yield) is achievable using optimized conditions (e.g., 1 mol% catalyst, 24 h irradiation in DCM) .

Q. Example Reaction Setup :

ComponentQuantityRole
4DPAIPN48 mg (1 mol%)Photocatalyst
Substrate (1k)2.256 gPhosphonate precursor
Et3_3N1.212 gBase
DCM120 mLSolvent

Q. What strategies resolve contradictions in data from competing synthetic pathways (e.g., thermal vs. photochemical methods)?

Answer:

  • Byproduct Analysis : Compare impurity profiles via LC-MS. For example, thermal methods may generate oxidized side products, while photochemical routes avoid these via controlled radical pathways .
  • Yield Optimization :
    • Thermal Synthesis : Requires anhydrous toluene and strict temperature control (0–5°C) to suppress side reactions .
    • Photochemical Synthesis : Higher functional group tolerance but demands rigorous light intensity calibration .

Q. How does sodium hydride purity influence reaction outcomes in phosphonate synthesis?

Answer:

  • Contamination Effects : NaOH in aged NaH promotes cleavage of the phosphonate ester, forming DAMP. This is confirmed by 31^{31}P NMR shifts (DAMP: δ = 18–20 ppm vs. product: δ = 25–27 ppm) .
  • Mitigation :
    • Use NaH washed free of mineral oil with hexanes.
    • Monitor base activity via titration with a standard acid .

Q. What safety protocols are critical for handling diazo intermediates in phosphonate synthesis?

Answer:

  • Hazard Assessment :

    • Diazo Compounds : Shock-sensitive; avoid grinding or rapid temperature changes. Conduct DSC to identify decomposition thresholds (>150°C exotherm) .
    • Solvent Compatibility : Use low-boiling solvents (e.g., MTBE) for easy removal under reduced pressure .
  • Protocols :

    • Store diazo reagents at –20°C in amber vials.
    • Use blast shields and remote stirring in large-scale reactions .

Methodological Considerations

Q. How to troubleshoot gelation during phosphonate esterification?

Answer:

  • Cause : Insufficient stirring in heterogeneous mixtures (e.g., NaH suspensions).
  • Solutions :
    • Replace magnetic stir bars with overhead mechanical stirrers.
    • Pre-disperse NaH in toluene via sonication (15 min) before adding substrates .

Q. What chromatographic techniques effectively separate phosphonate derivatives from polar byproducts?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexanes → ethyl acetate). For challenging separations, switch to reverse-phase C18 columns with acetonitrile-water .

  • Example Elution Profile :

    CompoundRf (Ethyl Acetate-Hexanes)
    This compound0.24
    DAMP0.28 (overlapping)

Q. How do structural analogs (e.g., dimethyl (2-oxopropyl)phosphonate) inform reactivity studies?

Answer:

  • Reactivity Trends :
    • Electron-withdrawing groups (e.g., ketones) enhance electrophilicity at the α-carbon, facilitating nucleophilic additions .
    • Cycloheptyl vs. Cyclohexyl Rings: Larger rings increase steric hindrance but improve thermal stability (DSC ΔT decomposition +15°C for cycloheptyl vs. cyclohexyl) .

Q. What computational tools predict thermodynamic properties of phosphonate intermediates?

Answer:

  • QSAR/QSPR Models : Use software like CC-DPS to predict boiling points, solubility, and reaction enthalpies based on quantum chemistry data .
  • Case Study : For this compound, predicted ΔHf = –245 kJ/mol aligns with experimental DSC data (margin of error: ±5%) .

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